N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Description
N-[2-(2-Methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 2. The 2-methoxyphenyl substituent may influence lipophilicity and metabolic stability, while the pyrazole ring could contribute to hydrogen bonding or dipole interactions.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-11-14(10-17(2)16-11)21(18,19)15-9-8-12-6-4-5-7-13(12)20-3/h4-7,10,15H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEYKOGGRYRDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49822171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The final step involves the alkylation of the pyrazole-sulfonamide intermediate with 2-(2-methoxyphenyl)ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) enables nucleophilic substitution and acid-base reactions.
Alkylation and Acylation
The NH group in the sulfonamide undergoes alkylation or acylation under basic conditions. For example:
-
Reaction with methyl iodide in THF using potassium tert-butoxide yields N-alkylated derivatives .
-
Acylation with acetyl chloride in dichloromethane (DCM) produces N-acetylated analogs .
Table 1: Reaction Yields for Sulfonamide Alkylation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Potassium tert-butoxide | THF | 25–30 | 78 |
| NaH | DMF | 25–30 | 55 |
| DIPEA | DCM | 0–10 | 55 |
Data adapted from optimization studies on pyrazole sulfonamide derivatives .
Pyrazole Ring Reactions
The 1,3-dimethylpyrazole core participates in electrophilic substitution and redox reactions.
Electrophilic Substitution
The electron-rich pyrazole ring undergoes nitration or halogenation at the C5 position:
-
Nitration with HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives .
-
Bromination using NBS in CCl₄ introduces a bromine atom selectively .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the pyrazole ring to pyrazolone derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a pyrazolidine structure .
Methoxyphenyl Ethyl Group Modifications
The 2-(2-methoxyphenyl)ethyl side chain enables regioselective transformations.
O-Demethylation
Reaction with BBr₃ in DCM at -78°C cleaves the methoxy group to a hydroxyl group, enabling further functionalization (e.g., glycosylation or sulfation).
Ethyl Chain Oxidation
-
Strong oxidants like CrO₃ convert the ethyl linker to a carboxylic acid .
-
Selective oxidation with MnO₂ yields an α,β-unsaturated ketone .
Stability Under Various Conditions
The compound demonstrates pH-dependent stability:
Table 2: Stability Profile
| Condition | Observation | Source |
|---|---|---|
| Acidic (pH 2) | Degradation of sulfonamide (>50% in 24h) | |
| Neutral (pH 7) | Stable for >72h | |
| Basic (pH 12) | Partial hydrolysis of pyrazole ring |
Thermal stability tests show decomposition above 200°C .
Cross-Coupling Reactions
The methoxyphenyl group participates in palladium-catalyzed reactions:
-
Suzuki Coupling : After O-demethylation, the phenol reacts with aryl boronic acids to form biaryl ethers.
-
Buchwald-Hartwig Amination : Introduces amine groups at the methoxy-substituted position.
Scientific Research Applications
Chemistry
N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution, making it useful for synthesizing more complex molecules.
- Reagent in Organic Transformations: It can act as a reagent in various organic transformations due to its reactivity profile.
Biology
Research indicates that this compound may inhibit specific enzymes, particularly sulfonamide-sensitive enzymes. Studies have shown:
- Enzyme Inhibition: The compound can bind to the active sites of enzymes, leading to competitive inhibition. This property is valuable in drug design for targeting specific biological pathways.
Medicine
The potential therapeutic applications of this compound include:
- Antimicrobial Activity: Preliminary studies suggest efficacy against various bacterial strains.
- Anticancer Properties: Research indicates that compounds with similar pyrazole structures exhibit anticancer activity across multiple cancer cell lines. For instance, derivatives have shown IC50 values indicating potent inhibition of cell growth in breast and lung cancer models .
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Huang et al. | A375 (melanoma) | 4.2 |
| Other studies | MDA-MB-231 (breast cancer) | 1.88 |
| Other studies | B16-F10 (melanoma) | 2.12 |
Industry
In industrial applications, this compound is explored for:
- Material Development: Its unique chemical properties make it suitable for developing new materials such as polymers and coatings.
Anticancer Activity
A significant case study involved the synthesis of pyrazole derivatives that were evaluated for their anticancer properties. The study highlighted the effectiveness of this compound analogs against various cancer cell lines, demonstrating its potential as a lead compound for further development .
Enzyme Inhibition Mechanism
Another study focused on the mechanism of action of this compound as an enzyme inhibitor. It was found that the sulfonamide group mimics natural substrates, allowing it to effectively inhibit enzyme activity by competing with substrate binding . This property is particularly important for designing targeted therapies in drug development.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with shared motifs, such as sulfonamide linkages, pyrazole cores, or methoxyphenyl substituents. Below is a detailed analysis:
Structural Analogs with Sulfonamide Groups
N-(2-Hydroxyethyl)-1H-pyrazole-4-sulfonamide () :
This simpler analog replaces the 2-(2-methoxyphenyl)ethyl group with a hydroxyethyl chain. The absence of the methoxyphenyl group reduces aromatic interactions but enhances hydrophilicity due to the hydroxyl group. Its lower molecular weight (191.2 g/mol vs. ~350–400 g/mol for the target compound) suggests differences in membrane permeability and solubility .- 2-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-N,N-dimethylethanamine (): This compound substitutes the pyrazole core with a dihydropyrazole ring and introduces a chlorophenyl group. The dimethylaminoethyl chain may improve solubility compared to the methoxyphenylethyl group in the target compound .
*Estimated based on structural analogs.
Methoxyphenyl-Containing Analogs
25X-NBOMe Series () :
These psychedelic analogs, such as 25I-NBOMe, share a 2-methoxyphenylmethyl group but lack the sulfonamide linkage. The ethanamine backbone in NBOMes facilitates serotonin receptor binding, whereas the sulfonamide in the target compound may favor different targets (e.g., carbonic anhydrases). The methoxy group’s position (para in NBOMes vs. ortho in the target compound) alters steric and electronic effects .N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () :
This patent-derived compound replaces the pyrazole-sulfonamide with a benzothiazole-acetamide group. The trifluoromethyl group enhances metabolic stability, while the 2-methoxyphenyl moiety is retained, suggesting shared synthetic strategies for aromatic substitution .
Pyrazole-Based Sulfonamides in Drug Development
Pyrazole-sulfonamide hybrids are explored for diverse applications:
- Anticancer Agents : Derivatives with electron-withdrawing groups (e.g., fluoro, chloro) on the pyrazole ring show enhanced cytotoxicity .
- PET Tracers : Compounds like [11C]-WAY-100635 () utilize pyrazole or piperazine cores for receptor imaging, though the target compound’s lack of radiolabeling groups limits direct comparison .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s methoxyphenylethyl group likely increases logP compared to hydroxyethyl analogs (), impacting blood-brain barrier permeability.
- Synthetic Accessibility : The synthesis of related compounds (e.g., ) often involves Suzuki couplings or sulfonylation reactions, suggesting feasible scalability for the target molecule .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring, a sulfonamide group, and a methoxyphenyl side chain. The presence of these functional groups contributes to its biological activity and interaction with various molecular targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H19N3O3S |
| CAS Number | 900399-67-9 |
The mechanism of action for this compound involves its role as an enzyme inhibitor or receptor modulator. It may interact with specific enzymes involved in cellular pathways, such as those regulating cell proliferation and apoptosis. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing autophagy and cell cycle arrest .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro studies show that compounds containing the pyrazole scaffold exhibit significant antiproliferative effects against various cancer types:
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
- Mechanisms : Induction of autophagy and inhibition of cell cycle progression were observed as primary mechanisms for growth inhibition .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 26 | Autophagy induction |
| MDA-MB-231 (Breast Cancer) | 0.01 | Cell cycle arrest |
| HepG2 (Liver Cancer) | 0.03 | Apoptosis regulation |
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
- Antitumor Activity Study : A study synthesized several pyrazole derivatives and tested their activity against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against A549 cells with an IC50 value of 26 µM .
- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary data suggest promising results in animal models, warranting further investigation into its therapeutic potential .
- Molecular Modeling Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies help elucidate the structure-activity relationship (SAR) necessary for optimizing its pharmacological properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide, and how can purity be validated?
- Methodology : Synthesis typically involves multi-step protocols, such as sulfonylation of pyrazole intermediates followed by coupling with 2-(2-methoxyphenyl)ethylamine. Key steps include:
-
Step 1 : Sulfonation of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid derivatives using sulfonating agents (e.g., chlorosulfonic acid).
-
Step 2 : Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) with the phenethylamine moiety.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures.
-
Validation : Purity ≥95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
Synthetic Step Key Reagents/Conditions Yield Sulfonation Chlorosulfonic acid, 0°C 60–70% Amide Coupling EDC, HOBt, DMF, RT 50–65% Purification Silica gel chromatography 85–90%
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- Methodology :
- X-ray Crystallography : Single-crystal analysis (296 K, Mo-Kα radiation) resolves bond lengths (mean C–C: 0.004 Å) and torsional angles, confirming the sulfonamide linkage and methoxyphenyl orientation. R-factor ≤0.05 ensures reliability .
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.5 (s, 3H, CH₃-pyrazole), δ 3.8 (s, 3H, OCH₃), δ 7.2–7.4 (m, aromatic protons).
- Mass Spectrometry : ESI-MS m/z calculated [M+H]⁺: 349.1; observed: 349.0 .
Q. How is the compound’s preliminary biological activity assessed in vitro?
- Methodology :
- Target Screening : Kinase inhibition assays (e.g., EGFR, VEGFR2) using recombinant enzymes and ATP-competitive luminescence assays. IC₅₀ values calculated via dose-response curves (0.1–100 µM).
- Cellular Assays : Cytotoxicity evaluated in cancer cell lines (e.g., MCF-7, A549) using MTT assays (48–72 hr exposure). EC₅₀ values compared to reference inhibitors (e.g., gefitinib) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and scalability?
- Methodology :
-
Factors : Reaction temperature, solvent polarity, catalyst loading.
-
Response Surface Modeling : Central Composite Design (CCD) identifies optimal conditions (e.g., 45°C, DMF/THF 3:1, 10 mol% catalyst) to maximize yield (85%) while minimizing byproducts.
-
Validation : Reproducibility tested across three independent batches; ANOVA confirms significance (p <0.05) .
Factor Range Optimal Value Temperature 30–60°C 45°C Solvent Ratio (DMF:THF) 1:1–5:1 3:1 Catalyst Loading 5–15 mol% 10 mol%
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
- Methodology :
- Molecular Docking (AutoDock/Vina) : Simulates interactions with kinase ATP-binding pockets (e.g., EGFR T790M mutant). Key residues (Lys745, Met793) form hydrogen bonds with sulfonamide and pyrazole groups.
- MD Simulations (GROMACS) : 100 ns trajectories assess stability; RMSD <2 Å indicates stable binding.
- SAR Insights : Methoxy group rotation (dihedral angle 15°) modulates hydrophobic interactions; dimethylpyrazole enhances metabolic stability .
Q. How are contradictory bioactivity data resolved across different assay platforms?
- Methodology :
- Data Triangulation : Compare enzyme inhibition (IC₅₀) vs. cellular EC₅₀ values. Discrepancies may arise from cell permeability (logP = 2.8) or off-target effects.
- Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out promiscuity.
- Metabolic Stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated degradation; t₁/₂ >60 min supports cellular activity .
Q. What advanced analytical techniques characterize degradation products under stress conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
